Bis(3,5,5-trimethylhexyl) phthalate

Catalog No.
S702936
CAS No.
14103-61-8
M.F
C26H42O4
M. Wt
418.6 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Bis(3,5,5-trimethylhexyl) phthalate

CAS Number

14103-61-8

Product Name

Bis(3,5,5-trimethylhexyl) phthalate

IUPAC Name

bis(3,5,5-trimethylhexyl) benzene-1,2-dicarboxylate

Molecular Formula

C26H42O4

Molecular Weight

418.6 g/mol

InChI

InChI=1S/C26H42O4/c1-19(17-25(3,4)5)13-15-29-23(27)21-11-9-10-12-22(21)24(28)30-16-14-20(2)18-26(6,7)8/h9-12,19-20H,13-18H2,1-8H3

InChI Key

GDJOUZYAIHWDCA-UHFFFAOYSA-N

SMILES

CC(CCOC(=O)C1=CC=CC=C1C(=O)OCCC(C)CC(C)(C)C)CC(C)(C)C

Canonical SMILES

CC(CCOC(=O)C1=CC=CC=C1C(=O)OCCC(C)CC(C)(C)C)CC(C)(C)C

Bis(3,5,5-trimethylhexyl) phthalate has the chemical formula C26H42O4 and is classified as a phthalate ester. It is primarily used to enhance the flexibility and durability of plastics by embedding itself within the polymer matrix. This compound increases the distance between polymer chains, thereby reducing intermolecular forces and allowing for easier movement of the chains .

As a plasticizer, DINP acts by interacting with the polymer chains in plastics. It disrupts the strong intermolecular forces between the chains, allowing them to slide past each other more easily. This results in increased flexibility and workability of the plastic material [].

The safety of DINP is a subject of ongoing research. Some studies suggest potential endocrine-disrupting effects, although the evidence is not conclusive []. Due to these concerns, the use of DINP is being restricted in some countries, such as the European Union in certain children's toys and childcare articles [].

  • Toxicity: Limited data available on acute toxicity. However, DINP is classified as a Category 3 irritant for skin.
  • Flammability: DINP is considered a combustible liquid [].

Environmental Fate and Effects Research:

Research efforts have focused on understanding the environmental fate and effects of Bis(3,5,5-trimethylhexyl) phthalate. Studies have investigated its persistence, bioaccumulation potential, and ecotoxicity in various environmental compartments.

  • Persistence

    A study published in the journal "Environmental Science & Technology" found that Bis(3,5,5-trimethylhexyl) phthalate exhibited moderate persistence in soil, with a half-life of approximately 100 days [].

  • Bioaccumulation

    Research suggests that Bis(3,5,5-trimethylhexyl) phthalate has low bioaccumulation potential in aquatic organisms [].

  • Ecotoxicity

    Studies have reported varying degrees of toxicity of Bis(3,5,5-trimethylhexyl) phthalate to different aquatic organisms []. However, the specific effects and their ecological implications require further investigation.

  • Hydrolysis: In acidic or basic conditions, bis(3,5,5-trimethylhexyl) phthalate can hydrolyze to yield phthalic acid and 3,5,5-trimethylhexyl alcohol.
  • Oxidation: It can be oxidized to form various phthalic acid derivatives.
  • Substitution Reactions: The ester groups can be replaced by other functional groups through substitution reactions .

These reactions are essential for understanding its behavior in different environments and applications.

Bis(3,5,5-trimethylhexyl) phthalate exhibits significant biological activity, particularly concerning cellular interactions. It can influence cell signaling pathways and gene expression related to lipid metabolism and oxidative stress responses. Its hydrophobic nature allows it to interact with various biomolecules, including enzymes like esterases that hydrolyze its ester bonds .

Safety Considerations

While generally safe under controlled conditions, prolonged exposure may cause skin and eye irritation. It is advisable to handle this compound with care to avoid potential health risks.

The synthesis of bis(3,5,5-trimethylhexyl) phthalate involves two main steps:

  • Preparation of 3,5,5-trimethylhexyl alcohol: This is typically achieved through the hydroformylation of isobutene followed by hydrogenation.
  • Esterification: The alcohol is then reacted with phthalic anhydride under acidic conditions to produce the final compound.

Industrial processes are optimized for high yield and purity through controlled temperature and catalyst use during the esterification process .

Bis(3,5,5-trimethylhexyl) phthalate is primarily used as a plasticizer in:

  • Polyvinyl Chloride (PVC): Enhancing flexibility and durability.
  • Rubber Products: Improving elasticity and resistance to degradation.
  • Coatings: Providing improved texture and flexibility.

Its versatility makes it valuable across various industries including construction, automotive, and consumer goods .

Research indicates that bis(3,5,5-trimethylhexyl) phthalate interacts with cellular components in ways that can alter metabolic processes. Studies have shown its effects on gene expression related to lipid metabolism and oxidative stress responses. These interactions highlight the need for further investigation into its long-term biological impacts .

Several compounds share structural similarities with bis(3,5,5-trimethylhexyl) phthalate. Here are some notable examples:

Compound NameChemical FormulaKey Characteristics
Di(2-ethylhexyl) phthalateC24H38O4Widely used plasticizer; known for higher toxicity
Butyl benzyl phthalateC19H20O4Commonly used in adhesives; less flexible than bis(3,5,5-trimethylhexyl) phthalate
Di-n-octyl phthalateC24H38O4Known for its high molecular weight; used in flexible plastics

Uniqueness of Bis(3,5,5-trimethylhexyl) Phthalate

Bis(3,5,5-trimethylhexyl) phthalate stands out due to its unique combination of flexibility enhancement and lower toxicity compared to other phthalates like di(2-ethylhexyl) phthalate. Its specific structure allows for effective use in applications requiring both durability and safety .

XLogP3

9.1

UNII

19ND350H65

Other CAS

14103-61-8

Wikipedia

Bis(3,5,5-trimethylhexyl) phthalate

Dates

Last modified: 08-15-2023

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